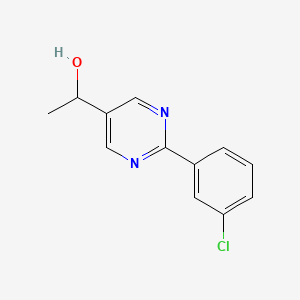
1-(2-(3-Chlorophenyl)pyrimidin-5-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(3-Chlorophenyl)pyrimidin-5-yl)ethanol is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a pyrimidine ring, with an ethanol moiety at the 5-position of the pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-(2-(3-Chlorophenyl)pyrimidin-5-yl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 3-chlorophenylpyrimidine. This intermediate is then subjected to reduction using sodium borohydride to yield this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(2-(3-Chlorophenyl)pyrimidin-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrimidine derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex pyrimidine derivatives, which are of interest in medicinal chemistry and materials science.
Biology: It has been investigated for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Medicine: The compound is being explored for its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Wirkmechanismus
The mechanism of action of 1-(2-(3-Chlorophenyl)pyrimidin-5-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to exert its effects by binding to enzymes or receptors involved in critical cellular processes. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis of cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-(2-(3-Chlorophenyl)pyrimidin-5-yl)ethanol can be compared with other similar compounds, such as:
2-(3-Chlorophenyl)pyrimidine: Lacks the ethanol moiety, which may result in different biological activities and chemical reactivity.
1-(2-(4-Chlorophenyl)pyrimidin-5-yl)ethanol: Similar structure but with a different position of the chlorine atom, which can influence its interaction with molecular targets.
1-(2-(3-Fluorophenyl)pyrimidin-5-yl)ethanol: Substitution of chlorine with fluorine can lead to changes in the compound’s physicochemical properties and biological activities.
Eigenschaften
Molekularformel |
C12H11ClN2O |
|---|---|
Molekulargewicht |
234.68 g/mol |
IUPAC-Name |
1-[2-(3-chlorophenyl)pyrimidin-5-yl]ethanol |
InChI |
InChI=1S/C12H11ClN2O/c1-8(16)10-6-14-12(15-7-10)9-3-2-4-11(13)5-9/h2-8,16H,1H3 |
InChI-Schlüssel |
AFVUPBGTOMJAFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CN=C(N=C1)C2=CC(=CC=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















